2,3-Diamino-4-(trifluoromethyl)pyridine
Overview
Description
2,3-Diamino-4-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with two amino groups at positions 2 and 3, and a trifluoromethyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by amination reactions to introduce the amino groups . Another approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed .
Industrial Production Methods: Industrial production methods for this compound often rely on the direct fluorination method or the building-block method, depending on the desired target compound. The direct fluorination method involves the use of trichloromethyl-pyridine, while the building-block method assembles the pyridine ring from a trifluoromethyl-containing precursor .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
2,3-Diamino-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Diamino-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . Additionally, the amino groups can form hydrogen bonds with target molecules, further influencing their activity .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines.
Amifampridine (3,4-Diaminopyridine): Used in the treatment of neuromuscular disorders.
Uniqueness: 2,3-Diamino-4-(trifluoromethyl)pyridine stands out due to the presence of both amino and trifluoromethyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the amino groups provide sites for further functionalization.
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,10H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWABXOGIRRPNDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278231 | |
Record name | 4-(Trifluoromethyl)-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-48-3 | |
Record name | 4-(Trifluoromethyl)-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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